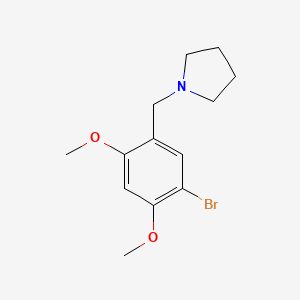![molecular formula C16H22N2O3 B5180283 N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide, also known as AH7921, is a synthetic opioid analgesic drug. It was first synthesized in the late 1990s and has gained attention due to its potent analgesic effects. AH7921 is structurally similar to fentanyl, a highly potent opioid analgesic, but has a unique mechanism of action.
Mécanisme D'action
N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide acts as a mu-opioid receptor agonist, similar to other opioid analgesics. However, it also has a unique mechanism of action that involves inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. This dual mechanism of action may contribute to its potent analgesic effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide has been shown to produce analgesia in various animal models of pain. It also produces respiratory depression, sedation, and hypothermia. N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide has been shown to have less gastrointestinal side effects compared to other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide in lab experiments is its high potency and potent analgesic effects, which can be useful in studying pain pathways. However, its unique mechanism of action may make it less useful in studying other aspects of opioid pharmacology. Additionally, its potential for abuse and addiction may limit its usefulness in certain experiments.
Orientations Futures
Future research on N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide could focus on its potential use in treating opioid addiction, as well as its potential for use in combination with other analgesics to improve pain management. Further studies on its mechanism of action and potential side effects could also be useful in understanding its pharmacology.
Méthodes De Synthèse
N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide can be synthesized through a multi-step process starting with 4-methoxyaniline and 3-bromoanisole. The intermediate product is then reacted with cyclohexanecarboxylic acid, followed by acetylation of the amine group to yield the final product.
Applications De Recherche Scientifique
N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide has been extensively studied in preclinical models for its analgesic effects. It has been shown to have a higher potency than morphine and fentanyl in animal models of pain. N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to have less abuse potential than other opioids.
Propriétés
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(19)17-14-10-13(8-9-15(14)21-2)18-16(20)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRKNCTYDXOBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)


![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)